4,5-diphenyl-1H-pyrrole-3-carbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
4,5-diphenyl-1H-pyrrole-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2/c18-11-15-12-19-17(14-9-5-2-6-10-14)16(15)13-7-3-1-4-8-13/h1-10,12,19H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTZNLTVXDBOYOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NC=C2C#N)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801282996 | |
| Record name | 4,5-Diphenyl-1H-pyrrole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801282996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161958-65-2 | |
| Record name | 4,5-Diphenyl-1H-pyrrole-3-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=161958-65-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,5-Diphenyl-1H-pyrrole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801282996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Derivatization Strategies of 4,5 Diphenyl 1h Pyrrole 3 Carbonitrile
Functionalization of the Pyrrole (B145914) Nitrogen Atom
The nitrogen atom of the pyrrole ring is a key site for functionalization. The N-H proton is moderately acidic and can be removed by a base, allowing for subsequent reactions with various electrophiles. This N-derivatization is a common strategy to introduce diverse substituents that can modulate the biological activity and physical properties of the parent compound.
In a study focused on creating a series of anti-inflammatory agents, the 2-amino derivative of 4,5-diphenyl-1H-pyrrole-3-carbonitrile was N-functionalized with a variety of substituted anilines. jmpas.com This was achieved by reacting benzoin (B196080) with the appropriate amine and malononitrile (B47326) in the presence of a catalyst. jmpas.com This approach highlights the feasibility of introducing various aryl groups at the N-1 position of the pyrrole ring.
| Substituent at N-1 Position | Resulting Compound Name |
|---|---|
| Phenyl | 2-amino-1,4,5-triphenyl-1H-pyrrole-3-carbonitrile |
| 4-Methylphenyl (p-tolyl) | 2-amino-4,5-diphenyl-1-(p-tolyl)-1H-pyrrole-3-carbonitrile |
| 4-Methoxyphenyl (p-anisidyl) | 2-amino-1-(4-methoxyphenyl)-4,5-diphenyl-1H-pyrrole-3-carbonitrile |
| 4-Chlorophenyl | 2-amino-1-(4-chlorophenyl)-4,5-diphenyl-1H-pyrrole-3-carbonitrile |
| 4-Nitrophenyl | 2-amino-1-(4-nitrophenyl)-4,5-diphenyl-1H-pyrrole-3-carbonitrile |
Data based on a study synthesizing a series of novel 2-amino-4,5-diphenyl-1-(substituted)-1H-pyrrole-3-carbonitrile derivatives for anti-inflammatory screening. jmpas.com
Transformations Involving the Carbonitrile Group
The carbonitrile (-C≡N) group is a versatile functional handle that can be converted into several other important chemical moieties, including carboxylic acids, amides, amines, and tetrazoles.
The carbonitrile group can undergo hydrolysis under either acidic or basic conditions to yield a carboxylic acid or its corresponding salt. lumenlearning.comlibretexts.orgchemistrysteps.com This transformation involves the nucleophilic attack of water on the carbon of the nitrile, ultimately leading to the formation of 4,5-diphenyl-1H-pyrrole-3-carboxylic acid. lumenlearning.comchemistrysteps.com The reaction typically proceeds through an amide intermediate. chemistrysteps.com This conversion is a fundamental reaction for modifying pyrrole-3-carbonitriles, enabling access to the corresponding acid and its derivatives, such as esters and amides, through subsequent reactions.
The carbonitrile group can participate in cycloaddition reactions. A prominent example is the [3+2] cycloaddition with azides to form tetrazoles. This reaction, often catalyzed, is a powerful method for creating a five-membered heterocyclic ring fused to the pyrrole core. While specific studies on this compound are not detailed, this transformation is a well-established reaction for nitriles in general and represents a potential derivatization pathway. nih.gov
The reduction of the carbonitrile group offers pathways to two different functional groups depending on the reducing agent and reaction conditions.
Reduction to Primary Amines: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the nitrile group to a primary amine. masterorganicchemistry.com This reaction would yield (4,5-diphenyl-1H-pyrrol-3-yl)methanamine, introducing a basic aminomethyl group that can be used for further functionalization.
Reduction to Aldehydes: Partial reduction of the nitrile can be achieved using milder reducing agents such as diisobutylaluminium hydride (DIBAL-H). This reaction stops at the aldehyde stage, producing 4,5-diphenyl-1H-pyrrole-3-carbaldehyde. This aldehyde is a valuable intermediate for forming other derivatives through reactions like condensation or oxidation.
Reactivity of the Phenyl Substituents
The two phenyl rings at the 4- and 5-positions of the pyrrole core are susceptible to electrophilic aromatic substitution reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation. libretexts.orgmasterorganicchemistry.commsu.edu These reactions allow for the introduction of various functional groups onto the phenyl rings, which can significantly alter the molecule's properties. The directing effects of the pyrrole ring would influence the position of substitution on the phenyl groups. However, specific studies detailing the electrophilic substitution on the phenyl rings of this compound were not prominently found, indicating a potential area for further investigation.
Reactions at the 2-Amino Position (if applicable for derivatives, e.g., 2-amino-4,5-diphenyl-1H-pyrrole-3-carbonitrile)
For derivatives such as 2-amino-4,5-diphenyl-1H-pyrrole-3-carbonitrile, the primary amino group at the C-2 position provides another reactive site for derivatization. This amino group can readily react with various electrophiles.
Research has shown that the 2-amino group can be acylated using acyl chlorides and anhydrides. rsc.org This reaction leads to the formation of N-acylamide derivatives. Such derivatization has been explored in structure-activity relationship (SAR) studies to optimize the biological activity of these compounds.
| Reactant | Reaction Type | Product Type |
|---|---|---|
| Acyl Chlorides | Acylation | N-Acylamide derivatives |
| Anhydrides | Acylation | N-Acylamide derivatives |
Data based on SAR studies of 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives. rsc.org
Schiff Base Formation and Condensation Reactions
The 2-amino group of this compound derivatives serves as a versatile nucleophile for the formation of Schiff bases (imines) through condensation reactions with various aldehydes and ketones. researchgate.netnih.govnih.gov This reaction is a cornerstone for introducing a wide range of substituents and for the construction of larger, more complex molecular architectures.
A study by Khashi et al. demonstrated the synthesis of new Schiff-base compounds by reacting 2-amino-1-methyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile with various aromatic aldehydes. researchgate.net The reactions were carried out in an ethanol (B145695)/acetic acid mixture at room temperature, affording the corresponding 2-[(aryl-benzylidene)-amino]-1-methyl-4,5-diphenyl-1H-3-carbonitrile derivatives in good yields. researchgate.net For instance, the reaction with 2-hydroxybenzaldehyde yielded 2-[(2-hydroxy-benzylidene)-amino]-1-methyl-4,5-diphenyl-1H-3-carbonitrile with an 85% yield. researchgate.net
These condensation reactions are typically catalyzed by a small amount of acid and proceed via a tetrahedral intermediate, followed by the elimination of a water molecule to form the stable C=N double bond of the imine. researchgate.netmdpi.com The resulting Schiff bases are often crystalline solids and can be readily characterized by spectroscopic methods. researchgate.netnih.gov The formation of the azomethine (-C=N-) linkage is a key indicator of a successful reaction. nih.govnih.gov
| Reactant 1 | Reactant 2 | Product | Yield (%) | Reference |
| 2-amino-1-methyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile | 2-hydroxybenzaldehyde | 2-[(2-hydroxy-benzylidene)-amino]-1-methyl-4,5-diphenyl-1H-3-carbonitrile | 85 | researchgate.net |
| 2-amino-1-methyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile | 4-hydroxybenzaldehyde | 2-[(4-hydroxy-benzylidene)-amino]-1-methyl-4,5-diphenyl-1H-3-carbonitrile | - | researchgate.net |
Acylation and Related Amidation Reactions
The nucleophilic 2-amino group of this compound derivatives is also susceptible to acylation by various acylating agents, such as acyl chlorides and anhydrides, leading to the formation of N-acylamide derivatives. nih.gov This reaction is a common strategy to introduce carbonyl functionalities and to explore the structure-activity relationships of these compounds. nih.gov
A structure-activity relationship (SAR) study on derivatives of 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile highlighted the importance of this reaction. nih.gov Coupling of the parent compound with a series of acyl chlorides and anhydrides led to the discovery of potent inhibitors of metallo-β-lactamases. nih.gov For example, the N-benzoyl derivative demonstrated potent in vitro activity against multiple metallo-β-lactamases. nih.gov
These acylation reactions are typically performed in the presence of a base to neutralize the hydrogen halide byproduct. The choice of solvent and reaction conditions can be optimized to achieve high yields of the desired amide products. nih.gov
| Pyrrole Derivative | Acylating Agent | Product | Reference |
| 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile | Benzoyl chloride | N-(1-benzyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)benzamide | nih.gov |
| 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile | Acetic anhydride | N-(1-benzyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)acetamide | nih.gov |
Cycloaddition with Active Methylene (B1212753) Compounds
The reaction of 2-amino-4,5-diphenyl-1H-pyrrole-3-carbonitrile with compounds containing an active methylene group, such as malononitrile, ethyl cyanoacetate, and acetylacetone, represents a key strategy for the construction of fused heterocyclic systems. While not a formal cycloaddition in the mechanistic sense, the reaction proceeds through a condensation-cyclization sequence, effectively leading to the annulation of a new ring onto the pyrrole core. This reactivity is pivotal for the synthesis of pyrrolo[2,3-b]pyridine derivatives.
The reaction is typically catalyzed by a base, which deprotonates the active methylene compound to generate a nucleophilic carbanion. This carbanion then attacks the electrophilic carbon of the nitrile group on the pyrrole ring, initiating an intramolecular cyclization. Subsequent tautomerization and, in some cases, elimination of a small molecule lead to the formation of the stable, aromatic fused ring system. The specific outcome of the reaction can be influenced by the nature of the active methylene compound and the reaction conditions. researchgate.net
| Active Methylene Compound | Reaction Outcome | Fused System |
| Malononitrile | Condensation-cyclization | Pyrrolo[2,3-b]pyridine |
| Ethyl Cyanoacetate | Condensation-cyclization | Pyrrolo[2,3-b]pyridine |
| Acetylacetone | Condensation-cyclization | Pyrrolo[2,3-b]pyridine |
Formation of Fused Heterocyclic Systems
The strategic placement of the amino and cyano groups in 2-amino-4,5-diphenyl-1H-pyrrole-3-carbonitrile makes it an ideal precursor for the synthesis of various fused heterocyclic systems. These reactions significantly expand the chemical space accessible from this pyrrole core, leading to compounds with diverse and often enhanced biological activities.
Pyrrolo[2,3-b]pyridine Derivatives
The synthesis of pyrrolo[2,3-b]pyridines, also known as 7-azaindoles, from 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives is a well-established synthetic route. This transformation is typically achieved through a cyclo-condensation reaction with compounds possessing an active methylene group, such as acetylacetone, ethyl cyanoacetate, or malononitrile. The reaction is generally carried out in the presence of an acid catalyst, like hydrochloric acid in acetic acid, under reflux conditions.
The mechanism involves an initial condensation between the active methylene compound and the aminopyrrole, followed by an intramolecular cyclization involving the cyano group, which ultimately leads to the formation of the fused pyridine (B92270) ring. This approach allows for the introduction of various substituents onto the newly formed pyridine ring, depending on the choice of the active methylene reactant.
| Pyrrole Reactant | Active Methylene Reactant | Fused Product | Reference |
| 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile | Acetylacetone | 4-amino-5,7-diphenyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile derivative | nih.gov |
| 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile | Ethyl Cyanoacetate | 4-amino-5,7-diphenyl-1H-pyrrolo[2,3-b]pyridin-6(7H)-one derivative | nih.gov |
| 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile | Malononitrile | 4,6-diamino-5,7-diphenyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile derivative | nih.gov |
Pyrrolo[2,3-d]pyrimidine Derivatives
The pyrrolo[2,3-d]pyrimidine scaffold is a bioisostere of purine (B94841) and is a core structure in many biologically active compounds. The 2-amino-4,5-diphenyl-1H-pyrrole-3-carbonitrile framework provides a direct route to this important fused heterocyclic system. The synthesis can be achieved through various cyclization strategies, often involving reaction with one-carbon synthons.
For example, the reaction of 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile with carbon disulfide in the presence of a base leads to the formation of pyrrolo[2,3-d]pyrimidine-2(7H)-thione derivatives. nih.gov This reaction proceeds via the formation of a dithiocarbamate (B8719985) intermediate, which then undergoes intramolecular cyclization.
| Pyrrole Reactant | Reagent | Fused Product | Reference |
| 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile | Carbon Disulfide | 4-amino-5,7-diphenyl-1H-pyrrolo[2,3-d]pyrimidine-2(7H)-thione | nih.gov |
Pyrrolo[3,2-e]researchgate.netrawdatalibrary.netnih.govtriazolo[1,5-c]pyrimidine Derivatives
A more complex tricyclic system, the pyrrolo[3,2-e] researchgate.netrawdatalibrary.netnih.govtriazolo[1,5-c]pyrimidine core, can also be synthesized from derivatives of 2-amino-4,5-diphenyl-1H-pyrrole-3-carbonitrile. This multi-step synthesis highlights the versatility of the aminopyrrole precursor in building intricate molecular architectures.
| Starting Material | Key Reagents | Fused Product |
| 2-amino-1-methyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile | 1. Triethyl orthoesters2. Alkyl/Aromatic acid chlorides, DMAP | Substituted pyrrolo[3,2-e] researchgate.netrawdatalibrary.netnih.govtriazolo[1,5-c]pyrimidines |
Synthesis of Hexahydroquinoline and Pyrrole Moieties from this compound Remains Undocumented in Publicly Available Chemical Literature
A comprehensive review of publicly accessible scientific literature and chemical databases reveals a notable absence of documented research specifically detailing the condensation of this compound to form hexahydroquinoline and pyrrole moieties. While the synthesis and derivatization of both pyrrole and hexahydroquinoline ring systems are extensively explored in organic chemistry, the specific transformation originating from this particular substituted pyrrole is not described in the available resources.
The field of heterocyclic chemistry contains a wealth of information on multi-component reactions and condensation strategies for the synthesis of complex molecules. Methodologies such as the Hantzsch synthesis are well-established for the formation of dihydropyridine (B1217469) rings, which are structurally related to the core of hexahydroquinolines. Similarly, numerous synthetic routes exist for the elaboration of the pyrrole nucleus. However, a direct synthetic pathway employing this compound as a precursor for the construction of a hexahydroquinoline scaffold through a condensation reaction is not reported.
Further investigation into the chemical reactivity of this compound does not yield any published examples of its use in building fused or appended hexahydroquinoline systems. The existing literature on this compound primarily focuses on other modes of reactivity and derivatization.
Therefore, based on the current body of scientific knowledge, the specific derivatization strategy to synthesize hexahydroquinoline and pyrrole moieties through the condensation of this compound has not been established or reported.
Spectroscopic and Advanced Structural Elucidation of 4,5 Diphenyl 1h Pyrrole 3 Carbonitrile Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
NMR spectroscopy is an indispensable tool for the structural analysis of organic molecules, offering precise information about the chemical environment of individual atoms. For substituted pyrrole (B145914) carbonitriles, ¹H, ¹³C, and two-dimensional NMR techniques are synergistically used to build a complete structural model.
Proton NMR (¹H NMR) spectroscopy provides critical information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the analysis of 4,5-diphenyl-1H-pyrrole-3-carbonitrile analogues, the ¹H NMR spectrum is characterized by distinct signals corresponding to the pyrrole ring protons, the phenyl group protons, and any additional substituents.
The proton on the pyrrole nitrogen (N-H) typically appears as a broad singlet at a downfield chemical shift, often in the range of δ 11.5-12.9 ppm, due to the deshielding effect of the aromatic ring and its involvement in hydrogen bonding. For instance, in one pyrrole derivative, the N-H proton signal was observed at δ 11.59 ppm. researchgate.net The proton at the C2 position of the pyrrole ring, if present, also resonates in a characteristic region.
The aromatic protons of the two phenyl groups at the C4 and C5 positions typically generate complex multiplet signals in the aromatic region of the spectrum, usually between δ 6.6 and 7.8 ppm. mdpi.com The exact chemical shifts and splitting patterns of these protons are influenced by the substituents on both the phenyl rings and the pyrrole core. For example, in 2-amino-4-methyl-1,5-diphenyl-1H-pyrrole-3-carbonitrile, the aromatic protons appear as a series of multiplets between δ 6.93 and 7.39 ppm.
Substituents on the pyrrole ring or the phenyl groups will have their own characteristic signals. For instance, a methyl group attached to the pyrrole ring, as in 1-(4-Fluorophenyl)-2-methyl-5-(p-tolyl)-1H-pyrrole-3-carbonitrile, would show a singlet at approximately δ 2.31 ppm.
Table 1: Selected ¹H NMR Spectral Data for this compound Analogues
| Compound / Analogue | Proton | Chemical Shift (δ, ppm) | Multiplicity |
| Pyrrole Derivative researchgate.net | N-H (Pyrrole) | 11.59 | Singlet |
| 2-amino-1-(3-methoxyphenyl)-4,5-diphenyl-1H-pyrrole-3-carbonitrile mdpi.com | Ar-H | 6.6–7.8 | Multiplet |
| 2-amino-4-methyl-1,5-diphenyl-1H-pyrrole-3-carbonitrile | Ar-H | 6.93-7.39 | Multiplet |
| 1-(4-Fluorophenyl)-2-methyl-5-(p-tolyl)-1H-pyrrole-3-carbonitrile | CH₃ | 2.31 | Singlet |
Carbon-13 NMR (¹³C NMR) spectroscopy is fundamental for mapping the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal, providing insights into the molecular symmetry and the types of carbon atoms present (e.g., C, CH, CH₂, CH₃).
For this compound analogues, the ¹³C NMR spectrum displays signals for the pyrrole ring carbons, the phenyl ring carbons, and the carbon of the nitrile group. The carbon atom of the nitrile group (C≡N) is particularly characteristic, appearing in a relatively downfield region of the spectrum, typically around δ 117-121 ppm. The pyrrole ring carbons also have distinct chemical shifts that are influenced by the surrounding substituents. For example, in a substituted pyrrole, the carbon atoms of the pyrrole ring can be found at various shifts, such as δ 147.7, 117.9, 117.1, and 112.6 ppm.
The carbons of the two phenyl rings produce a series of signals in the aromatic region (approximately δ 125-145 ppm). The quaternary carbons (to which the phenyl rings are attached) often have lower intensities compared to the protonated carbons. The specific chemical shifts can help determine the substitution pattern on the aromatic rings. For instance, in 2-amino-4-methyl-1,5-diphenyl-1H-pyrrole-3-carbonitrile, the phenyl carbons resonate at δ 126.8, 128.2, 129.2, 129.8, 129.9, and 130.7 ppm.
Table 2: Selected ¹³C NMR Spectral Data for this compound Analogues
| Compound / Analogue | Carbon Atom | Chemical Shift (δ, ppm) |
| Pyrrole Derivative researchgate.net | C=O (Amide) | 168.50 |
| Substituted Pyrrole | C≡N (Nitrile) | ~117-121 |
| 2-amino-4-methyl-1,5-diphenyl-1H-pyrrole-3-carbonitrile | Phenyl Carbons | 126.8 - 130.7 |
| 1-(4-Fluorophenyl)-2-methyl-5-(4-(methylsulfonyl)phenyl)-1H-pyrrole-3-carbonitrile | Pyrrole C4 | 112.3 |
Two-dimensional (2D) NMR techniques are powerful methods for unambiguously assigning ¹H and ¹³C signals and confirming the connectivity of atoms within the molecule.
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling interactions, typically over two to three bonds. It is instrumental in identifying adjacent protons, such as those within the same phenyl ring, and tracing out spin systems.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : These techniques correlate the chemical shifts of protons directly attached to carbon atoms (¹J-coupling). researchgate.net This allows for the direct assignment of a proton's signal to its corresponding carbon signal, which is invaluable for complex molecules with overlapping signals. For example, an HSQC spectrum would definitively link the proton signal of a specific CH group in a phenyl ring to its carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are separated by two or three bonds (long-range coupling). researchgate.net HMBC is crucial for piecing together the molecular skeleton by connecting different fragments. For instance, it can show a correlation between the N-H proton of the pyrrole ring and the adjacent C4 and C5 carbons, confirming the core structure. It can also link protons on the phenyl rings to the specific pyrrole carbons they are attached to, verifying the substitution pattern. In the analysis of 2-amino-4-methyl-1,5-diphenyl-1H-pyrrole-3-carbonitrile, 2D NMR techniques like HSQC and HMBC were used to confirm the structure.
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the molecular vibrations and is particularly useful for identifying the functional groups present in a molecule.
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The resulting spectrum shows absorption bands at specific frequencies corresponding to different functional groups.
For this compound and its analogues, the FTIR spectrum provides clear evidence for key structural features:
N-H Stretch : The stretching vibration of the N-H bond in the pyrrole ring typically appears as a sharp to moderately broad band in the region of 3300-3500 cm⁻¹. For one pyrrole derivative, this band was observed at 3350 cm⁻¹. researchgate.net
C≡N Stretch : The nitrile group (C≡N) has a very characteristic and sharp absorption band in the range of 2200-2260 cm⁻¹. mdpi.com For example, a substituted pyrrole carbonitrile showed a strong peak at 2221 cm⁻¹, confirming the presence of the nitrile functional group.
C=C Stretch : The stretching vibrations of the carbon-carbon double bonds within the aromatic phenyl and pyrrole rings are observed in the 1400-1650 cm⁻¹ region. mdpi.com
C-H Stretch : Aromatic C-H stretching vibrations typically appear as a group of bands just above 3000 cm⁻¹.
Table 3: Characteristic FTIR Absorption Bands for this compound Analogues
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Reference |
| Pyrrole N-H | Stretch | 3300 - 3500 | researchgate.net |
| Nitrile C≡N | Stretch | 2200 - 2260 | mdpi.com |
| Aromatic C=C | Stretch | 1400 - 1650 | mdpi.com |
| Aromatic C-H | Stretch | > 3000 | mdpi.com |
Raman spectroscopy is a complementary technique to FTIR that also probes molecular vibrations. It relies on the inelastic scattering of monochromatic light. While FTIR is more sensitive to polar bonds, Raman spectroscopy is often better for identifying non-polar bonds and symmetric vibrations, such as the C=C bonds in aromatic rings.
In the context of substituted pyrroles, Raman spectroscopy can provide valuable information:
Pyrrole Ring Vibrations : The breathing and deformation modes of the pyrrole ring give rise to characteristic peaks. For polypyrrole, peaks associated with the quinonoid structure have been identified at 937 cm⁻¹ and 1047 cm⁻¹. researchgate.net
C=C Stretching : The symmetric C=C stretching vibrations of the phenyl and pyrrole rings are typically strong in the Raman spectrum, appearing in the 1570-1610 cm⁻¹ range. researchgate.net
Nitrile Group : The C≡N stretch, while strong in the IR, is also Raman active and can be observed around 2200 cm⁻¹.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a critical tool for determining the molecular weight and elucidating the fragmentation pathways of this compound and its derivatives. High-resolution mass spectrometry (HRMS) provides precise mass measurements, which aids in confirming the elemental composition of the synthesized compounds.
In the analysis of pyrrole derivatives, electrospray ionization (ESI) is a commonly employed technique. For instance, in the positive ion mode, protonated molecular ions [M+H]⁺ are typically observed, confirming the molecular weight. nih.gov The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments offer valuable insights into the molecular structure.
A common fragmentation pathway for pyrrole-containing compounds involves the cleavage of bonds adjacent to the pyrrole ring. For example, in the mass spectral analysis of 5-[1-aryl-1H-pyrrol-2-yl]-1H-tetrazole derivatives, a characteristic fragmentation in positive ion mode is the elimination of HN₃ from the tetrazole group. researchgate.net In contrast, negative ion mode often shows the loss of N₂. researchgate.net For diphenyl-substituted compounds, fragmentation can involve the loss of phenyl groups or cleavage of the pyrrole ring itself. The stability of the resulting fragment ions often dictates the observed fragmentation pattern. For instance, the fragmentation of cholic acid derivatives with diphenyl-23-ene sidechains shows ejection of the sidechain as an ionized 1,1-diphenyl-butadiene derivative. nih.gov
The study of fragmentation pathways is crucial for the structural identification of unknown pyrrole analogues and for understanding their chemical stability.
| Compound Class | Ionization Mode | Key Fragmentation Observations |
| Pyrrole-tetrazole derivatives | ESI (+) | Elimination of HN₃ |
| Pyrrole-tetrazole derivatives | ESI (-) | Elimination of N₂ |
| Diphenyl-substituted pyrroles | EI/ESI | Loss of phenyl groups, pyrrole ring cleavage |
Electronic Spectroscopy
Electronic spectroscopy, encompassing UV-Vis and fluorescence techniques, provides detailed information about the electronic structure and photophysical properties of these pyrrole derivatives.
The UV-Vis absorption spectra of this compound and its analogues are characterized by electronic transitions within the molecule. These transitions typically involve the promotion of electrons from lower energy molecular orbitals to higher energy ones. libretexts.org For aromatic and heterocyclic compounds like these pyrrole derivatives, the most significant transitions are π → π* and n → π*. slideshare.netyoutube.com
The π → π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, are generally intense and occur at shorter wavelengths. uzh.ch The extended conjugation provided by the two phenyl rings and the pyrrole core in this compound leads to absorption bands in the near-UV region. The position and intensity of these bands can be influenced by the substituents on the phenyl rings and the pyrrole nitrogen.
The n → π* transitions involve the promotion of an electron from a non-bonding orbital (e.g., the lone pair on the nitrogen atom) to a π* antibonding orbital. These transitions are typically less intense than π → π* transitions and can be sensitive to solvent polarity. uzh.ch
The electronic absorption spectra of N-phenylpyrrole and its derivatives have been studied to understand the resonance interaction between the pyrrole and phenyl moieties. scispace.com Molecular orbital calculations can be used to predict the direction and polarization of these electronic transitions, providing a deeper understanding of the electronic structure. scispace.com
| Transition Type | Typical Wavelength Region | Molar Absorptivity (ε) | Characteristics |
| σ → σ | < 200 nm | High | High energy, often in vacuum UV |
| n → σ | 180-250 nm | Low to Moderate | Involves heteroatoms with lone pairs |
| π → π | 200-400 nm | High | Characteristic of conjugated systems |
| n → π | 250-600 nm | Low | Involves heteroatoms in conjugated systems |
Fluorescence spectroscopy is a powerful technique for investigating the photophysical properties of this compound analogues, providing information on their emission characteristics, quantum yields, and excited-state dynamics. Many pyrrole derivatives exhibit fluorescence, making them suitable for applications such as fluorescent probes and materials for organic light-emitting diodes (OLEDs).
The fluorescence properties are highly dependent on the molecular structure and the surrounding environment. For instance, the introduction of electron-donating or electron-accepting groups can significantly alter the emission wavelength and intensity. nih.gov The photophysical properties of various pyrrole derivatives, including those with different donor and acceptor moieties, have been extensively studied. researchgate.net
Solvent polarity can also play a crucial role in the fluorescence behavior of these compounds. A phenomenon known as Twisted Intramolecular Charge Transfer (TICT) can occur in molecules with donor-acceptor structures, leading to a large Stokes shift and sensitivity of the emission to solvent polarity. nih.gov The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, is another important parameter that is influenced by structural and environmental factors. nih.gov Time-resolved fluorescence measurements can provide insights into the lifetime of the excited state and the rates of radiative and non-radiative decay processes.
| Compound/Derivative Class | Key Photophysical Observations | Potential Applications |
| Dansyl-substituted pyrrole | Exhibits desirable fluorescent properties, sensitive to temperature and solvent polarity. nih.gov | Optical thermometry and thermography. nih.gov |
| Diketopyrrolopyrroles (DPP) | Emission can be significantly bathochromically shifted, with some derivatives showing intersystem crossing. nih.gov | Dyes and pigments. nih.gov |
| Porphyrin-related tetrapyrroles | High singlet oxygen quantum yields and photodynamic activity. nih.gov | Photosensitizers in photodynamic therapy. nih.gov |
X-ray Crystallography for Solid-State Molecular Geometry
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides accurate data on bond lengths, bond angles, and torsion angles, offering a detailed picture of the molecular geometry of this compound and its analogues.
Crystal structure analysis of pyrrole derivatives reveals important information about intramolecular and intermolecular interactions. For example, the planarity of the pyrrole ring and the dihedral angles between the pyrrole ring and the attached phenyl groups are key structural parameters. In a related compound, 2-(2,5-dimethoxyphenyl)-1H-pyrrole-3-carbonitrile, the pyrrole ring is completely planar, and the dihedral angle between the mean planes of the phenyl and pyrrole rings is 24.62(13)°. mdpi.com
Intermolecular interactions, such as hydrogen bonding and π-π stacking, play a crucial role in the packing of molecules in the crystal lattice. In the aforementioned dimethoxyphenylpyrrole carbonitrile, molecules are connected via intermolecular N-H···Nitrile bonds. mdpi.com The crystal structure of (4-(4-chlorophenyl)-1H-pyrrole-3-carbonyl)ferrocene shows a dihedral angle of 42.3° between the chlorophenyl and pyrrole rings. researchgate.net Such interactions can influence the bulk properties of the material.
The detailed structural information obtained from X-ray crystallography is invaluable for understanding structure-property relationships and for the rational design of new materials with desired functionalities.
| Compound | Crystal System | Space Group | Key Geometric Features |
| 2-(2,5-dimethoxyphenyl)-1H-pyrrole-3-carbonitrile mdpi.com | Monoclinic | - | Planar pyrrole ring, Dihedral angle (phenyl-pyrrole) = 24.62(13)°, Intermolecular N-H···Nitrile bonds. |
| (4-(4-chlorophenyl)-1H-pyrrole-3-carbonyl)ferrocene researchgate.net | Monoclinic | P2₁/c | Dihedral angle (chlorophenyl-pyrrole) = 42.3°. |
| 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole mdpi.com | Triclinic | P-1 | Twisted triazole and indole (B1671886) rings. |
Theoretical and Computational Chemistry Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic structure of many-body systems. It has been widely applied to the 4,5-diphenyl-1H-pyrrole-3-carbonitrile scaffold to predict its geometry, electronic properties, and reactivity.
Geometry optimization is a computational process to find the arrangement of atoms that corresponds to the minimum energy, representing the most stable structure of the molecule. For pyrrole (B145914) derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-31G(d,p) or 6-311++G(d,p), are employed to determine the optimized molecular structure. mdpi.comnih.gov This process reveals critical information about bond lengths, bond angles, and dihedral angles.
A key aspect of the conformational analysis of this compound is the orientation of the two phenyl rings relative to the central pyrrole ring. These orientations are defined by dihedral angles. The planarity and relative angles of these rings influence the molecule's electronic properties and its ability to fit into the active sites of biological targets. mdpi.com Studies on similar multi-ring systems show that the introduction of different substituents can significantly alter these dihedral angles, leading to different predominant conformers. mdpi.com This conformational flexibility is a critical determinant of the molecule's biological activity. researchgate.netnih.gov
The electronic properties of a molecule are fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's chemical reactivity and kinetic stability. researchgate.netnih.gov
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov DFT calculations are used to compute these energy levels. For pyrrole derivatives and similar heterocyclic compounds, these calculations help in understanding their potential as electronic materials or as reactive species in biological systems. researchgate.netmdpi.comajchem-a.com
Below is a table summarizing typical frontier orbital energies for related heterocyclic compounds, calculated using DFT methods.
| Parameter | Energy (eV) | Significance |
| EHOMO | -6.57 | Indicates electron-donating capability |
| ELUMO | -2.09 | Indicates electron-accepting capability |
| Energy Gap (ΔE) | 4.48 | Reflects chemical reactivity and stability |
| Note: Data is representative of similar heterocyclic structures as found in the literature. ajchem-a.com |
Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, hyperconjugative interactions, and bonding within a molecule. rsc.orgresearchgate.net It provides a detailed picture of the delocalization of electron density from occupied Lewis-type orbitals (donors) to unoccupied non-Lewis type orbitals (acceptors). acadpubl.eu
Molecular Dynamics Simulations (if relevant for interactions)
Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For derivatives of this compound, MD simulations are particularly relevant for understanding their interactions with biological macromolecules, such as proteins and enzymes. nih.gov
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling (if applicable to in vitro studies)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For derivatives of the 4,5-diphenyl-1H-pyrrole scaffold, 3D-QSAR studies have been conducted to understand the structural requirements for their inhibitory activity against specific targets. researchgate.net
Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build these models. CoMFA evaluates the steric and electrostatic fields around the molecules, while CoMSIA considers additional properties like hydrophobicity and hydrogen bond donor/acceptor fields. The resulting models are visualized as 3D contour maps, which highlight regions where specific properties are favorable or unfavorable for activity. researchgate.net These maps provide crucial guidance for designing new, more potent derivatives. For example, a QSAR study on related pyrrole derivatives targeting B-cell lymphoma-extra large (Bcl-xL) successfully generated models with high predictive power, which were then used to design novel inhibitors. researchgate.net Fragment-based QSAR (FB-QSAR) has also been applied to pyrrole derivatives to evaluate their potential as COX inhibitors. nih.gov
| QSAR Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Predictive Power |
| CoMFA | 0.708 | 0.983 | High |
| CoMSIA | 0.809 | 0.992 | Excellent |
| Note: Statistical values are from a 3D-QSAR study on 4,5-diphenyl-1H-pyrrole-3-carboxylic acid derivatives. researchgate.net |
Molecular Docking Studies for Receptor Interactions (e.g., enzyme targets)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. asianpubs.org This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding how a specific molecule might inhibit an enzyme.
Derivatives of this compound have been the subject of numerous molecular docking studies to explore their potential as inhibitors of various enzymes. nih.govnih.govmdpi.com These studies have identified several potential biological targets.
Key Enzyme Targets and Interactions:
Metallo-β-lactamases (MBLs): A structure-activity relationship study on 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives identified them as inhibitors of MBLs, which are enzymes responsible for antibiotic resistance. Docking studies revealed that the 3-carbonitrile group and the 4,5-diphenyl substituents are important for inhibitory potency. nih.gov
B-cell lymphoma-extra large (Bcl-xL): Docking studies on related pyrrole carboxylic acid derivatives showed interactions with this anti-apoptotic protein, suggesting a potential mechanism for anticancer activity. researchgate.net
EGFR and CDK2: Pyrrole derivatives have been designed and docked into the active sites of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), both of which are important targets in cancer therapy. nih.gov
HCV NS5B Polymerase: Pyrrolo[2,3-d]pyrimidines containing diphenyl substituents have been investigated as potential antiviral agents, with docking studies predicting their binding mode to the hepatitis C virus RNA-dependent RNA polymerase. nih.gov
These docking studies typically identify key amino acid residues in the active site that form hydrogen bonds, hydrophobic interactions, or π-π stacking interactions with the ligand, providing a rational basis for its observed biological activity.
Exploratory Research Applications of 4,5 Diphenyl 1h Pyrrole 3 Carbonitrile and Its Derivatives
Biological Research (In Vitro Models)
Derivatives of 4,5-diphenyl-1H-pyrrole-3-carbonitrile have been synthesized and evaluated for a range of biological activities in preclinical, in vitro models. These studies have unveiled the potential of this chemical scaffold as a foundation for developing new therapeutic agents.
Antimicrobial Activity Studies (against bacteria and fungi)
The pyrrole (B145914) nucleus is a key structural component in many compounds exhibiting antimicrobial properties. nih.govnih.govnih.gov Research into derivatives of this compound has demonstrated their potential as effective antimicrobial agents against a variety of pathogens.
A notable study focused on 2-amino-1-(substituted)-4,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives, which were synthesized from the reaction of α-aminoketone intermediates with malononitrile (B47326). nih.gov One derivative, 2-amino-1-(2-methylphenyl)-4,5-diphenyl-1H-pyrrole-3-carbonitrile, exhibited potent antibacterial activity against Escherichia coli, with a reported Minimum Inhibitory Concentration (MIC) of 32 µg/mL, which was significantly lower than that of the reference drug amoxicillin (B794) (MIC 256 µg/mL). nih.gov
Furthermore, other investigations have explored the activity of these compounds against mycobacteria. jmpas.com Based on the structural similarity to BM-212, a pyrrole derivative with known activity against mycobacteria and candida, novel 2-amino-4,5-diphenyl-1-(substituted)-1H-pyrrole-3-carbonitrile compounds were designed and screened. jmpas.com Several of these synthesized compounds showed promising antimycobacterial activity against the Mycobacterium tuberculosis H37Rv strain, with MIC values ranging from 12.5 to 100 µg/mL. jmpas.com
The antifungal potential of related pyrrole structures has also been investigated. In one study, a series of new pyrrole derivatives demonstrated equipotent or higher potency compared to the reference antifungal drug Clotrimazole against Aspergillus niger and Candida albicans. mdpi.com
| Compound Derivative | Microorganism | Activity/Result (MIC) | Reference Compound |
|---|---|---|---|
| 2-Amino-1-(2-methylphenyl)-4,5-diphenyl-1H-pyrrole-3-carbonitrile | Escherichia coli | 32 µg/mL | Amoxicillin (256 µg/mL) |
| 2-Amino-4,5-diphenyl-1-(substituted)-1H-pyrrole-3-carbonitriles | Mycobacterium tuberculosis H37Rv | 12.5-100 µg/mL | N/A |
| Pyrrole derivatives (general) | Aspergillus niger, Candida albicans | Potency equal to or greater than reference | Clotrimazole |
Anti-inflammatory Activity Assessments (In Vitro)
Pyrrole-containing compounds are well-established as anti-inflammatory agents, with marketed non-steroidal anti-inflammatory drugs (NSAIDs) like tolmetin (B1215870) and ketorolac (B1673617) featuring this heterocyclic core. researchgate.net The mechanism of action for many of these agents involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial mediators in the synthesis of prostaglandins (B1171923) that drive inflammation. researchgate.netnih.gov
In this context, a series of 2-amino-4,5-diphenyl-1-(substituted)-1H-pyrrole-3-carbonitrile derivatives were synthesized and evaluated for their anti-inflammatory properties using the in vivo rat paw edema method, a standard model for assessing anti-inflammatory activity. nih.gov The results demonstrated that most of the tested compounds exhibited significant inhibition of carrageenan-induced edema. nih.gov Notably, one derivative, compound 1e (specific substitution not detailed in the abstract), was found to be particularly potent, showing activity comparable to the standard drug Etoricoxib. nih.gov
The anti-inflammatory potential of pyrrole derivatives is often linked to their ability to inhibit COX-1 and COX-2. nih.govresearchgate.netresearchgate.net Studies on various pyrrole derivatives have shown potent inhibitory activity towards pro-inflammatory cytokines and the COX-2 enzyme, suggesting a clear mechanism for their anti-inflammatory effects observed in cellular and animal models. nih.govnih.govresearchgate.net
| Compound Series | Assay/Model | Key Finding | Reference Compound |
|---|---|---|---|
| 2-Amino-4,5-diphenyl-1-(substituted)-1H-pyrrole-3-carbonitrile | Carrageenan-induced rat paw edema | Compound 1e showed potent activity, comparable to the standard drug. | Etoricoxib |
Enzyme Inhibition Studies (e.g., Metallo-β-lactamases, Polo-Like Kinase 1)
The this compound scaffold has proven to be a promising starting point for the development of potent enzyme inhibitors. A significant area of research has been its application in combating antibiotic resistance through the inhibition of metallo-β-lactamases (MBLs).
MBLs are a class of bacterial enzymes that can hydrolyze a broad range of β-lactam antibiotics, rendering them ineffective. ntu.edu.sg Currently, there are no clinically approved MBL inhibitors, making the discovery of such compounds a critical healthcare priority. nih.gov A detailed study focused on derivatives of 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as broad-spectrum MBL inhibitors. researchgate.net This research identified that these compounds could effectively inhibit enzymes from the three main subclasses of MBLs: B1 (IMP-1), B2 (CphA), and B3 (AIM-1). researchgate.net The N-benzoyl derivative of the parent compound demonstrated potent in vitro activity against all tested MBLs, with inhibition constants in the low micromolar range. researchgate.net Furthermore, this compound was shown to significantly increase the sensitivity of MBL-producing bacterial cultures to the antibiotic meropenem. researchgate.net
While specific research on the inhibition of Polo-Like Kinase 1 by this compound derivatives is not prominent, the broader class of pyrrole derivatives has been investigated as inhibitors of other kinases, such as lymphocyte-specific kinase (Lck), which are important targets in immunology and oncology.
| Compound Derivative | Target Enzyme | Enzyme Subclass | Inhibition Constants (Ki) / Potency |
|---|---|---|---|
| N-benzoyl derivative of 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile | IMP-1 | B1 | Low µM range |
| CphA | B2 | Low µM range | |
| AIM-1 | B3 | Low µM range |
Anti-proliferative Activity in Cellular Assays (In Vitro, e.g., anticancer)
The pyrrole scaffold is a recurring motif in compounds with demonstrated anti-proliferative and cytotoxic activity against various cancer cell lines. Research has extended to derivatives of the diphenyl-pyrrole core, revealing their potential as anticancer agents.
In one study, a series of new pyrrole derivatives were evaluated for their in vitro cytotoxicity against human adenocarcinoma cell lines, including LoVo (colon), MCF-7 (breast), and SK-OV-3 (ovary). mdpi.com Several of the tested compounds exhibited dose- and time-dependent cytotoxic activity against all tumor cell lines. mdpi.com The most significant anti-proliferative effects were observed against the LoVo colon cancer cell line, where some compounds reduced cell viability to below 30% at higher concentrations. mdpi.com
Other studies on related pyrrole derivatives have also shown potent anticancer activity. For instance, certain 3-substituted benzoyl-4-substituted phenyl-1H-pyrrole derivatives displayed significant cytotoxicity against a panel of nine cancer cell lines, including those from the liver (HepG2), prostate (DU145), and colon (HCT-116), with some IC50 values in the sub-micromolar range (0.5–0.9 μM). nih.gov Fused pyrrole systems, such as pyrrolo[2,3-d]pyrimidines, have also been identified as potent cytotoxic agents against prostate (PC3), breast (MCF-7), and lung (A549) cancer cells. These findings underscore the utility of the pyrrole framework as a template for designing novel anti-proliferative compounds.
| Compound Series | Cancer Cell Line | Activity/Result (IC50) |
|---|---|---|
| Novel Pyrrole Derivatives | LoVo (Colon) | Dose- and time-dependent cytotoxicity |
| MCF-7 (Breast) | Dose- and time-dependent cytotoxicity | |
| SK-OV-3 (Ovary) | Dose- and time-dependent cytotoxicity | |
| 3-Benzoyl-4-phenyl-1H-pyrrole derivatives | HepG2 (Liver) | 0.5 - 0.9 µM |
| DU145 (Prostate) | 0.5 - 0.9 µM | |
| HCT-116 (Colon) | 1.0 - 1.7 µM | |
| Pyrrolo[2,3-d]pyrimidine derivatives | PC3 (Prostate) | 0.19 µM |
| MCF-7 (Breast) | 1.66 µM | |
| A549 (Lung) | 4.55 µM |
Structure-Activity Relationship (SAR) Studies in Biological Contexts
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For derivatives of this compound, SAR studies have been crucial in optimizing their potency as enzyme inhibitors.
In the development of MBL inhibitors, a systematic SAR study on 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile revealed several key structural features essential for activity. researchgate.net The study concluded that:
The 3-carbonitrile group is important for the inhibitory potency.
The vicinal 4,5-diphenyl groups are critical for maintaining activity.
The N-benzyl side chain at the 1-position of the pyrrole ring plays a significant role.
Modification of the 2-amino group through coupling with various acyl chlorides led to the discovery of N-acylamide derivatives with enhanced potency, particularly against the IMP-1 MBL. researchgate.net This indicates that the substitution at the 2-position is a key site for molecular optimization.
Similarly, SAR studies on 1H-pyrrole-3-carbonitrile derivatives as agonists for the STING (stimulator of interferon genes) receptor, a target in cancer immunotherapy, have been conducted. These studies explored how introducing different substituents on an aniline (B41778) ring system attached to the pyrrole core affected agonist activity, leading to the identification of compounds with promising potency.
Material Science Research (Functional Applications)
While the this compound scaffold has been predominantly explored for its biological applications, the core pyrrole structure is of significant importance in material science. Pyrrole and its polymers, particularly polypyrrole (PPy), are renowned for their excellent electrical conductivity, environmental stability, and ease of synthesis. These properties have led to their use in a wide array of functional applications.
Polypyrrole-based nanocomposites are being actively researched for use in energy storage devices like batteries, supercapacitors, and fuel cells. The inherent conductivity and reversible doping/dedoping characteristics of the PPy backbone make it a suitable material for electrode fabrication. Furthermore, pyrrole derivatives are used to construct conjugated microporous polymers (CMPs), which are robust materials with high surface areas and tunable pore sizes. These nitrogen-rich porous materials have shown high catalytic activity in chemical reactions, such as Knoevenagel condensation, and have potential applications in gas storage and separation.
Other applications include the development of sensors, where polypyrrole materials can detect and discriminate between various volatile organic compounds. The porphyrin macrocycle, which is composed of four pyrrole subunits, is a fundamental component in the development of materials for nonlinear optics, catalysts, and phototransistors. Although specific studies detailing the integration of this compound into such materials are not widely reported, its stable, conjugated structure suggests its potential as a monomer or building block for creating novel functional polymers and organic materials.
Luminescent Properties and Fluorescent Probes
The pyrrole scaffold, particularly when functionalized with aromatic groups like phenyl rings, often imparts significant luminescent properties to the resulting molecules. The fluorescence of certain pyrrole derivatives is influenced by their molecular structure and the surrounding environment. For instance, the fluorescence of some pyrrole compounds requires UV excitation, typically around 260 nm, with emission observed in the 280–450 nm range. nih.gov This intrinsic fluorescence forms the basis for their application as molecular probes.
Derivatives of 1,4-diketopyrrolo-[3,4-c]pyrroles (DPPs) have been developed as fluorescent pH indicators. rsc.orgresearchgate.net The sensitivity of these probes stems from two primary mechanisms. At a high pH, deprotonation of the lactam nitrogen atoms causes a noticeable change in both the absorption and fluorescence spectra. rsc.orgresearchgate.net Additionally, the introduction of a phenolic group can lead to highly effective fluorescence quenching at near-neutral pH through a process known as photoinduced electron transfer (PET). rsc.org These DPP-based sensors can be fine-tuned to operate across a wide pH range, from 5 to 12. rsc.orgresearchgate.net
Furthermore, a novel fluorescent probe for hydrogen sulfide (B99878) (H₂S) detection has been developed using a pyrrolopyrrole aza-BODIPY (PPAB) polymer. nih.gov This probe exhibits a distinct colorimetric change and a "turn-on" fluorescence response in the presence of H₂S, with a low detection limit of 0.66 μM. nih.gov The sensing mechanism involves a chromophore reaction between the imine in the PPAB core and H₂S. nih.gov This technology has been successfully applied to the visual detection of gaseous H₂S produced during food spoilage. nih.gov
| Pyrrole Derivative Type | Excitation (nm) | Emission (nm) | Sensing Application | Sensing Mechanism |
|---|---|---|---|---|
| Generic Phenyl-Substituted Pyrroles | ~260 | 280-450 | General Fluorescent Probes | Intrinsic Molecular Fluorescence |
| 1,4-Diketopyrrolo-[3,4-c]pyrroles (DPPs) | - | - | pH Sensing (pH 5-12) | Deprotonation / Photoinduced Electron Transfer (PET) |
| Pyrrolopyrrole aza-BODIPY (PPAB) Polymer | - | Ratiometric "turn-on" | Hydrogen Sulfide (H₂S) Detection | Chromophore reaction with H₂S |
Applications in Organic Electronics
The field of organic electronics leverages the unique properties of carbon-based molecules and polymers to create novel electronic devices. Pyrrole-containing compounds, including derivatives of this compound, are valuable building blocks in this area due to their inherent electronic characteristics and the tunability of their properties through chemical modification.
Pyrrolo[3,2-b]pyrrole (DHPP) has been identified as a key monomer for creating conjugated polymers with tailorable optoelectronic properties for use in organic electronics. rsc.org By diversifying the aromatic units attached to the DHPP core, such as phenyl, thienyl, and benzothiadiazole, researchers can tune the optical absorbance of the resulting polymers across the visible spectrum. rsc.org For instance, while phenyl- and thienyl-containing polymers exhibit localized excitation properties, the inclusion of a benzothiadiazole unit induces charge-transfer characteristics, which are desirable in donor-acceptor materials for applications like organic photovoltaics. rsc.org
The synthesis of N-substituted pyrroles is another avenue of exploration for developing materials for organic electronics. diva-portal.org These compounds can be electropolymerized to form thin films on electrodes. The resulting polymeric films can act as insulating layers, a property attributed to the hydrophobic nature of the N-substituents. diva-portal.org The ability to create such tailored polymeric films opens up possibilities for their use in various electronic components. Furthermore, the optoelectronic properties of films made from compounds like (Z)-3-(4-(4,5-diphenyl-1H-imidazole-2-yl)phenyl)-2-phenylacrylonitrile can be altered by external stimuli such as acid or heat, which can be used to tune the emission in Organic Light Emitting Diodes (OLEDs). researchgate.net
Ligand Design in Coordination Chemistry
The structure of pyrrole-based compounds can be modified to create specific binding pockets for metal ions. The arrangement of the phenyl and carbonitrile substituents on the pyrrole ring can influence the steric and electronic environment around the coordinating nitrogen atom, thereby affecting the stability and properties of the resulting metal complex. While direct studies on the coordination chemistry of this compound are not extensively detailed in the provided context, the fundamental principles of ligand design suggest its potential in this area. The ability of the pyrrole nitrogen to act as a donor, combined with the pi-system of the aromatic rings, could lead to the formation of stable complexes with a variety of transition metals.
Design of Molecular Sensors
The principles that underpin the use of pyrrole derivatives as fluorescent probes also extend to their application in the broader category of molecular sensors. A molecular sensor is a molecule that can detect and signal the presence of a specific analyte. The interaction between the sensor molecule and the analyte triggers a measurable change, such as a change in color or fluorescence.
As previously discussed, derivatives of 1,4-diketopyrrolo-[3,4-c]pyrroles have been successfully employed as fluorescent pH sensors. rsc.org The deprotonation of the lactam nitrogens or photoinduced electron transfer mechanisms in these molecules are directly linked to the pH of the environment, resulting in a clear optical signal. rsc.org These sensors can be incorporated into various matrices, such as polymer hydrogels, to create practical sensing devices. rsc.org
Similarly, the pyrrolopyrrole aza-BODIPY polymer that detects H₂S is a prime example of a highly specific molecular sensor. nih.gov The irreversible chemical reaction between the sensor and the analyte ensures a high degree of selectivity. This sensor has demonstrated practical utility in detecting food spoilage by sensing the H₂S gas produced. nih.gov The development of such sensors based on the pyrrole scaffold highlights the potential for creating a wide range of analytical tools for environmental monitoring, food safety, and biomedical diagnostics.
| Pyrrole Derivative | Analyte | Sensing Principle | Observable Change |
|---|---|---|---|
| 1,4-Diketopyrrolo-[3,4-c]pyrroles (DPPs) | pH (H⁺ ions) | Deprotonation or Photoinduced Electron Transfer (PET) | Change in absorption and fluorescence spectra |
| Pyrrolopyrrole aza-BODIPY (PPAB) Polymer | Hydrogen Sulfide (H₂S) | Chromophore reaction with H₂S | Colorimetric change and "turn-on" fluorescence |
Future Research Directions and Challenges in 4,5 Diphenyl 1h Pyrrole 3 Carbonitrile Chemistry
Development of Novel and Efficient Synthetic Routes
While several methods exist for the synthesis of substituted pyrroles, the development of more efficient, scalable, and environmentally friendly routes for 4,5-diphenyl-1H-pyrrole-3-carbonitrile and its derivatives is a primary objective. Traditional methods like the Paal-Knorr synthesis often require harsh conditions or multi-step procedures. tandfonline.commdpi.com
Future research should focus on:
Multicomponent Reactions (MCRs): Designing novel one-pot, multi-component reactions that assemble the pyrrole (B145914) core from simple, readily available starting materials can significantly improve efficiency. tandfonline.com For instance, a four-component reaction involving an α-diketone (like benzil), an amine source (ammonium acetate), a dicarbonyl compound, and a nitrile source could provide direct access to the target scaffold. tandfonline.com
Catalyst Innovation: The exploration of novel catalysts is crucial. This includes low-cost, commercially available heterogeneous catalysts like aluminas or zeolites (HZSM-5) that are reusable and minimize waste. mdpi.comresearchgate.net Transition-metal catalysis, for example using rhodium or iridium complexes, offers pathways for highly selective and mild reaction conditions. nih.govnih.gov
Flow Chemistry: Implementing continuous flow synthesis setups can offer better control over reaction parameters, improve safety, and facilitate scalability, which is essential for transitioning from laboratory-scale synthesis to industrial production.
Table 1: Comparison of Modern Synthetic Strategies for Substituted Pyrroles
| Synthetic Strategy | Key Features | Potential Advantages for this compound | References |
|---|---|---|---|
| Heterogeneous Catalysis (e.g., Pd/C, HZSM-5) | Utilizes recyclable solid catalysts, often eco-friendly. | High yields (up to 98%), easy catalyst recovery, reduced pollution. | researchgate.net |
| Rhodium-Catalyzed Hydroacylation | Involves the union of aldehydes and propargylic amines followed by cyclization. | Ability to install a variety of functional groups in a one-pot cascade. | nih.gov |
| Deep Eutectic Solvents (DES) | Uses a mixture of compounds as a dual catalyst/solvent system. | Environmentally benign, rapid, high-yielding, avoids hazardous solvents. | rsc.org |
| Iridium-Catalyzed Deoxygenation | Links secondary alcohols and amino alcohols via C-N and C-C bond formation. | Sustainable approach using renewable starting materials, eliminates hydrogen gas. | nih.gov |
Exploration of Undiscovered Chemical Reactivity
The reactivity of the this compound scaffold is not fully explored. The molecule possesses several reactive sites: the N-H proton, the electron-rich pyrrole ring, the nitrile group, and the two peripheral phenyl rings.
Future avenues for reactivity studies include:
N-H Functionalization: While some N-substituted derivatives have been studied, a systematic exploration of reactions at the nitrogen atom is needed. nih.gov This could involve alkylation, arylation, or acylation to generate diverse libraries of compounds for biological screening.
Nitrile Group Transformations: The cyano group is a versatile synthetic handle that can be converted into other functional groups such as amides, carboxylic acids, aldehydes, or amines. mdpi.com These transformations would grant access to a wide array of new derivatives with potentially different chemical and biological properties.
C-H Activation: Direct C-H activation and functionalization of the phenyl rings or the C-2 position of the pyrrole ring represent a modern and atom-economical approach to creating more complex structures without the need for pre-functionalized starting materials.
Cycloaddition Reactions: Investigating the participation of the pyrrole ring in cycloaddition reactions could lead to the synthesis of novel fused heterocyclic systems with unique three-dimensional structures.
Advanced Characterization of Complex Derivatives
As more complex derivatives of this compound are synthesized, advanced characterization techniques will become indispensable for unambiguously determining their structures and properties. Standard techniques like NMR and mass spectrometry are routine, but deeper understanding requires more sophisticated methods. jmpas.commdpi.com
Challenges and future directions in characterization involve:
Single-Crystal X-ray Diffraction: For complex molecules, obtaining single crystals for X-ray analysis is crucial to determine the exact three-dimensional arrangement of atoms, including stereochemistry and conformation. mdpi.com This is particularly important for understanding interactions with biological targets.
Advanced NMR Spectroscopy: Two-dimensional NMR techniques (COSY, HSQC, HMBC) are essential for assigning the complex spectra of highly substituted derivatives. Solid-state NMR could also provide insights into the structure of materials in the solid phase.
Chiroptical Methods: For chiral derivatives, techniques such as circular dichroism (CD) spectroscopy will be necessary to characterize their stereochemical properties, which is often critical for biological activity.
Deeper Theoretical Insights into Structure-Function Relationships
Computational chemistry offers powerful tools to predict the properties of molecules and guide synthetic efforts, saving time and resources. For this compound derivatives, theoretical studies can provide profound insights into the relationship between their structure and function.
Future research should leverage:
Density Functional Theory (DFT): DFT calculations can be used to model the electronic structure, molecular orbitals (HOMO/LUMO), and reactivity of the pyrrole derivatives. mdpi.com This can help explain observed reactivity and predict sites for electrophilic or nucleophilic attack.
Molecular Docking and Dynamics: For derivatives with potential biological activity, molecular docking simulations can predict how they bind to protein targets, such as enzymes or receptors. researchgate.net This information is invaluable for understanding structure-activity relationships (SAR) and for the rational design of more potent and selective compounds. nih.govresearchgate.net
Quantitative Structure-Activity Relationship (QSAR): By building computational models that correlate structural features with biological activity, QSAR studies can predict the activity of yet-unsynthesized compounds, thereby prioritizing synthetic targets.
Table 2: Key Structural Features and Their Potential Influence on Activity
| Structural Moiety | Potential for Modification | Predicted Impact on Function | References |
|---|---|---|---|
| N-1 Substituent | Alkylation, Arylation (e.g., N-benzyl) | Modulates lipophilicity and steric interactions within a binding pocket. Crucial for metallo-β-lactamase inhibition. | nih.gov |
| C-3 Nitrile Group | Hydrolysis to amide/acid, reduction to amine | Alters hydrogen bonding capacity and overall polarity. The nitrile is important for inhibitory potency against MBLs. | nih.gov |
| C-4 and C-5 Phenyl Rings | Introduction of substituents (e.g., halogens, methoxy (B1213986) groups) | Influences electronic properties, metabolic stability, and π-stacking interactions with biological targets. | nih.gov |
Identification of Novel Research Applications Beyond Current Scope
Derivatives of this compound have already shown promise as anti-inflammatory agents, androgen receptor antagonists, and enzyme inhibitors. jmpas.comnih.govnih.gov However, the structural features of this scaffold suggest its utility in a much broader range of applications.
Future research should explore applications in:
Organic Electronics: The extended π-conjugated system of the diphenylpyrrole core makes it a candidate for use in organic electronic materials. Derivatives could be investigated as components of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or as dyes in dye-sensitized solar cells (DSSCs). scielo.brscielo.br
Antimicrobial Agents: Given the prevalence of the pyrrole nucleus in antibacterial and antifungal compounds, new derivatives should be systematically screened against a wide range of pathogens, including drug-resistant strains. nih.gov
Kinase Inhibition: Many successful cancer drugs are kinase inhibitors. The pyrrole scaffold can be elaborated to target the ATP-binding site of specific kinases involved in cell proliferation and survival.
Chemical Sensors: By functionalizing the pyrrole core with specific recognition moieties, it may be possible to develop fluorescent or colorimetric sensors for the detection of specific ions or molecules.
Integration of Sustainable Chemistry Principles in Research and Development
Modern chemical research must prioritize sustainability. The principles of green chemistry should be integrated into all stages of research and development involving this compound. nih.gov
Key areas for future focus include:
Green Solvents and Catalysts: Moving away from hazardous volatile organic solvents towards greener alternatives like water, ethanol (B145695), or deep eutectic solvents is essential. rsc.orgnih.gov The use of recyclable heterogeneous catalysts or biocatalysts should be prioritized. researchgate.net
Atom Economy: Synthetic routes should be designed to maximize the incorporation of all starting material atoms into the final product, minimizing waste. Multicomponent and C-H activation reactions are excellent strategies for improving atom economy.
Renewable Feedstocks: A long-term goal is to develop synthetic pathways that utilize starting materials derived from renewable biomass rather than petrochemical sources. mdpi.com For example, furanic compounds derived from carbohydrates could potentially serve as precursors for parts of the pyrrole scaffold.
By pursuing these future research directions, the scientific community can overcome existing challenges and fully exploit the chemical and functional potential of the this compound scaffold, leading to new scientific insights, valuable materials, and potentially life-saving therapeutics.
Q & A
Q. Q1: What are the standard synthetic routes for 4,5-diphenyl-1H-pyrrole-3-carbonitrile, and how are the products characterized?
The compound is typically synthesized via multicomponent reactions (MCRs) involving aryl aldehydes, nitriles, and amines. A one-pot protocol using substituted benzaldehydes, malononitrile, and ammonium acetate in ethanol under reflux yields pyrrole-3-carbonitrile derivatives . Characterization involves:
- IR spectroscopy : Identification of nitrile (C≡N) stretching bands at ~2218–2221 cm⁻¹ and NH stretching (if present) at ~3350–3411 cm⁻¹ .
- NMR : NMR reveals aromatic proton signals (δ 7.2–7.8 ppm) and pyrrolic NH (δ ~10 ppm, if unsubstituted). NMR confirms nitrile carbon at ~115–120 ppm .
- Elemental analysis : Validates molecular formula (e.g., CHN) .
Advanced Synthetic Challenges
Q. Q2: How do substituents on the phenyl rings affect the reactivity and regioselectivity of this compound derivatives?
Electron-withdrawing groups (e.g., -Cl, -CN) on phenyl rings reduce electron density at the pyrrole core, slowing electrophilic substitution. Conversely, electron-donating groups (e.g., -OCH) enhance reactivity at the 2-position. Regioselectivity in functionalization can be predicted via DFT calculations of Fukui indices . For example, bulky substituents on the N-1 position (e.g., benzyl groups) sterically hinder reactions at adjacent sites, favoring modifications at the 5-position .
Biological Activity Profiling
Q. Q3: What methodologies are used to evaluate the anticancer potential of this compound analogs?
- In vitro assays : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to measure IC values. Derivatives with electron-withdrawing substituents show enhanced cytotoxicity, likely due to increased cellular uptake and kinase inhibition .
- Mechanistic studies : Western blotting to assess apoptosis markers (e.g., caspase-3 cleavage) and cell cycle arrest (via flow cytometry). Pyrrole derivatives with indole substituents (e.g., tetrahydroindole moieties) exhibit selective inhibition of cyclin-dependent kinases .
Structural Analysis and Computational Modeling
Q. Q4: How can computational methods resolve contradictions in spectroscopic data for pyrrole-3-carbonitrile derivatives?
Discrepancies in NMR or IR spectra (e.g., unexpected NH signals) may arise from tautomerism or solvent effects. Strategies include:
- DFT-based NMR prediction : Tools like Gaussian or ORCA simulate chemical shifts to identify dominant tautomers (e.g., 1H-pyrrole vs. 3H-pyrrole forms) .
- Solvent modeling : PCM (Polarizable Continuum Model) calculations account for solvent polarity effects on spectral features .
Reaction Optimization
Q. Q5: What experimental parameters critically influence the yield of this compound in multicomponent syntheses?
Key factors:
- Catalyst : Use of piperidine or acetic acid accelerates Knoevenagel condensation steps, improving yields by 15–20% .
- Temperature : Reflux conditions (70–80°C) favor cyclization over side-product formation.
- Solvent polarity : Ethanol or DMF enhances solubility of intermediates, reducing reaction time .
Comparative Analysis with Structural Analogs
Q. Q6: How do bioactivity profiles of this compound compare to its indole-fused derivatives?
Indole-fused analogs (e.g., 4-amino-5-benzoyl-1-benzyl-2-(tetrahydroindol-2-yl)-pyrrole-3-carbonitrile) show enhanced kinase inhibition due to improved π-π stacking with ATP-binding pockets. However, the parent compound exhibits broader solubility, making it preferable for formulation studies . SAR studies highlight the necessity of the nitrile group for maintaining cytotoxicity .
Stability and Degradation Studies
Q. Q7: What are the degradation pathways of this compound under physiological conditions?
- Hydrolysis : The nitrile group hydrolyzes slowly to an amide in aqueous buffers (pH 7.4, 37°C), monitored via LC-MS.
- Photodegradation : UV exposure (254 nm) induces ring-opening reactions, forming phenylacetonitrile derivatives. Stabilizers like BHT (butylated hydroxytoluene) reduce degradation by 40% .
Data Discrepancy Resolution
Q. Q8: How to address conflicting reports on the melting points of substituted pyrrole-3-carbonitriles?
Variations arise from polymorphism or impurities. Standardized protocols include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
